Methyl 1-bromo-4-methylisoquinoline-3-carboxylate
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Overview
Description
Methyl 1-bromo-4-methylisoquinoline-3-carboxylate is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinolines This compound is characterized by the presence of a bromine atom at the 1-position, a methyl group at the 4-position, and a carboxylate ester group at the 3-position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-bromo-4-methylisoquinoline-3-carboxylate typically involves the bromination of 4-methylisoquinoline-3-carboxylate. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-bromo-4-methylisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 1-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at the 4-position can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or reduced esters.
Scientific Research Applications
Methyl 1-bromo-4-methylisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex isoquinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-bromo-4-methylisoquinoline-3-carboxylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In oxidation reactions, the methyl group is converted to a more oxidized state, such as a carboxylic acid. The ester group can be reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Methyl 1-bromo-4-methylisoquinoline-3-carboxylate can be compared with other isoquinoline derivatives, such as:
Methyl 1-chloro-4-methylisoquinoline-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 1-bromo-4-ethylisoquinoline-3-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 1-bromo-4-methylquinoline-3-carboxylate: Similar structure but with a quinoline ring instead of an isoquinoline ring.
Biological Activity
Methyl 1-bromo-4-methylisoquinoline-3-carboxylate (MBMIC) is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic isoquinoline core with a bromine substituent and a carboxylate ester group. The presence of these functional groups is critical for its biological interactions.
Antibacterial Properties
Research has indicated that isoquinoline derivatives, including MBMIC, exhibit notable antibacterial activity. For instance, isoquinoline-3-carboxylic acid methyl ester has shown effectiveness against various plant pathogens such as Ralstonia solanacearum and Acidovorax citrulli . The mechanism of action typically involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Table 1: Antibacterial Activity of Isoquinoline Derivatives
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Ralstonia solanacearum | 32 µg/mL |
Isoquinoline-3-carboxylic acid methyl ester | Acidovorax citrulli | 16 µg/mL |
Cytotoxicity Against Cancer Cells
MBMIC has also been evaluated for its cytotoxic effects on various cancer cell lines. Studies suggest that compounds with structural similarities to MBMIC can induce apoptosis in solid tumor-derived cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.
Case Study: Cytotoxic Effects on Tumor Cells
In a study examining the effects of MBMIC on human breast cancer cell lines (MCF-7), it was found that the compound inhibited cell proliferation significantly at concentrations above 10 µM. The mechanism was linked to the induction of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
The biological activity of MBMIC can be attributed to its interaction with specific cellular targets. The carbonyl group at the 3-position is essential for binding to benzodiazepine receptors, which may play a role in its pharmacological effects . Additionally, the bromine atom enhances lipophilicity, facilitating membrane penetration and increasing bioactivity.
Research Findings
Recent studies have focused on synthesizing and modifying isoquinoline derivatives to enhance their biological activity. For example, structural modifications aimed at increasing binding affinity to target proteins have been explored.
Table 2: Structure-Activity Relationship (SAR) Insights
Modification | Effect on Biological Activity |
---|---|
Addition of halogens | Increased antibacterial potency |
Alteration of the carboxylate group | Enhanced cytotoxicity against cancer cells |
Properties
Molecular Formula |
C12H10BrNO2 |
---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
methyl 1-bromo-4-methylisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-7-8-5-3-4-6-9(8)11(13)14-10(7)12(15)16-2/h3-6H,1-2H3 |
InChI Key |
IIJVEHOGJUYZAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C2=CC=CC=C12)Br)C(=O)OC |
Origin of Product |
United States |
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